

CCG258208 Hydrochloride: A Comprehensive Target Selectivity Profile

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Compound of Interest		
Compound Name:	CCG258208 hydrochloride	
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This technical guide provides an in-depth analysis of the target selectivity profile of **CCG258208 hydrochloride**, a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). Developed from a paroxetine scaffold, CCG258208 has emerged as a critical research tool and a promising therapeutic candidate, particularly in the context of heart failure.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Target and Selectivity

CCG258208 hydrochloride is a potent inhibitor of GRK2 with a reported IC50 of 30 nM.[3][4] [5][6][7][8] Its therapeutic potential is underscored by its high selectivity for GRK2 over other closely related kinases.[2][3][4][5][9]

Quantitative Kinase Inhibition Profile

The selectivity of CCG258208 has been rigorously evaluated against a panel of kinases. The following table summarizes its inhibitory activity (IC50) against its primary target, GRK2, and other key kinases.



Kinase Target	CCG258208 IC50 (nM)	Reference
GRK2	30	[1][3][4][5][6][7][8]
GRK5	7,090	[1][3][4][5]
GRK1	>10,000	[1]
PKA	>10,000	[1]
ROCK1	>10,000	[1]
GRK1 (alternate)	87,300	[3][4][5]

Note: Some sources report the GRK1 IC50 as 87.3 μ M, which is equivalent to 87,300 nM.[3][4] [5]

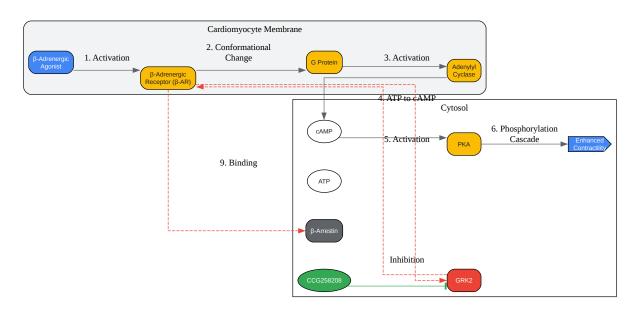
A broader kinome scan of 104 human kinases further confirmed the high selectivity of CCG258208, revealing a selectivity score (S35) of 0.02, indicating minimal off-target interactions.[10] At a concentration of 1 μ M, CCG258208 demonstrated significant inhibition of GRK2 and GRK3, with very few other kinases being notably affected.[9]

Mechanism of Action: Resensitization of β -Adrenergic Receptors

In pathological conditions such as heart failure, GRK2 is upregulated, leading to the desensitization of β -adrenergic receptors (β -ARs) in cardiomyocytes. This desensitization blunts the heart's contractile response to catecholamines, contributing to cardiac dysfunction. [1]

CCG258208 exerts its therapeutic effect by directly inhibiting the catalytic activity of GRK2.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of β -ARs.[2] This inhibition restores the sensitivity of β -ARs to agonists, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA), ultimately enhancing cardiomyocyte contractility.[1]





7. Recruitment of GRK2 (in Heart Failure)

8. Phosphorylation & Desensitization

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GRK2 signaling pathway in cardiomyocyte β-adrenergic receptor desensitization and its inhibition by CCG258208.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity profile of CCG258208.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of CCG258208 against GRK2 and other kinases.

Materials:

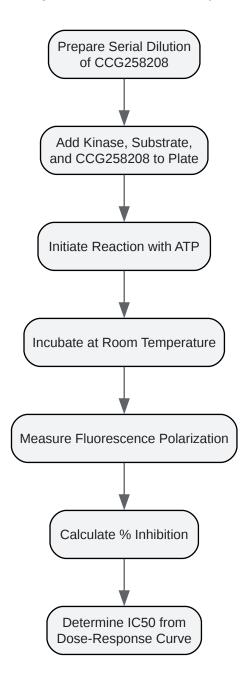
- Recombinant human GRK2
- Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- CCG258208 hydrochloride stock solution (in DMSO)
- 384-well microplate
- Plate reader capable of detecting fluorescence polarization

Procedure:

- Prepare a serial dilution of CCG258208 in the assay buffer.
- In a 384-well plate, add the recombinant kinase, the fluorescently labeled peptide substrate, and the various concentrations of CCG258208.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).



- Measure the fluorescence polarization of each well. The signal is inversely proportional to the extent of substrate phosphorylation.
- Calculate the percentage of inhibition for each concentration of CCG258208 relative to a noinhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.[2]



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